![molecular formula C50H57F6IrN2P2- B6330680 Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98% CAS No. 1019853-01-0](/img/structure/B6330680.png)

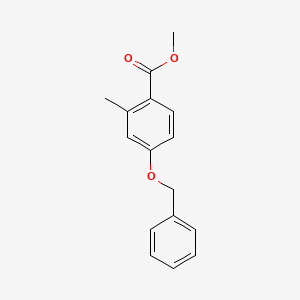

Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

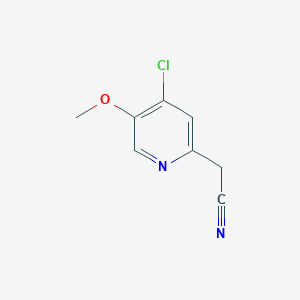

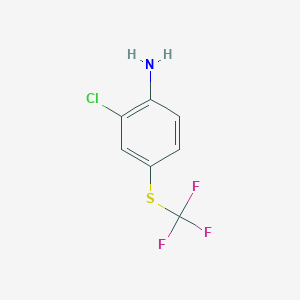

This compound is a highly active iridium(I) complex used for catalytic hydrogen isotope exchange . It is also known by its CAS number 1019853-01-0 .

Molecular Structure Analysis

The molecular formula of this compound is C50H57F6IrN2P2 . The InChI key is AHAWFMQPUNARRA-JXNOXZOESA-N . It has a molecular weight of 1054.175g/mol . The structure includes a 1,5-cyclooctadiene, a tribenzylphosphine, and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene coordinated to an iridium(I) center, and a hexafluorophosphate as the counterion .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s known that iridium complexes are often used as catalysts in various chemical reactions, including hydrogen isotope exchange .Physical And Chemical Properties Analysis

The compound appears as red crystals . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .科学的研究の応用

Comparative Study of Electronic and Steric Properties

The synthesis and characterization of rhodium(I) and iridium(I) complexes, including those with cyclooctadiene (COD), have been described. These complexes enable valuable comparisons of steric and electronic properties of related ligand classes, contributing to understanding the behavior of tribenzylphosphine iridium complexes (Brill et al., 2015).

Catalytic Applications in Hydrogenation Reactions

Cationic iridium complexes with imidazol-2-ylidene ligands have been employed as catalysts for transfer hydrogenation reactions, demonstrating their activity in converting various unsaturated substrates (Hillier et al., 2001).

Versatility in Iridium Chemistry and Catalysis

The versatility of cyclooctadiene ligands in iridium chemistry is highlighted, particularly in the transformation of the 1,5-cyclooctadiene iridium(I) complex into compounds with various coordination modes. These reactions include C-H activation and oxidative additions, showcasing the potential of iridium complexes in catalytic applications (Martín et al., 2003).

C-H Functionalization in Competition Reactions

The assessment of a similar iridium(I) complex in the deuteration of phenyl rings demonstrates its effectiveness in hydrogen isotope exchange (HIE) reactions, providing insights into regioselectivity in transition-metal-catalyzed functionalization processes (Valero et al., 2020).

Synthesis and Catalytic Dehydrogenation Applications

A direct synthetic route to cationic N-heterocyclic carbene (NHC) complexes of iridium has been developed, highlighting their application in the catalytic dehydrogenation of cyclooctadiene. This method offers insights into NHC incorporation in rhodium and iridium catalyzed reactions, with implications for their stability and selectivity in various catalytic processes (Hintermair et al., 2008).

Imine Hydrogenation

The effectiveness of iridium complexes, including [Ir(PBz3)2(COD)]PF6, as catalyst precursors in the hydrogenation of specific imines has been demonstrated, providing a basis for understanding their catalytic mechanisms in similar reactions (Landaeta et al., 2006).

特性

InChI |

InChI=1S/C21H24N2.C21H21P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H,16-18H2;1-2,7-8H,3-6H2;;/q;;;-1; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAWFMQPUNARRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H57F6IrN2P2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)